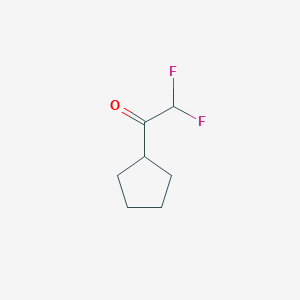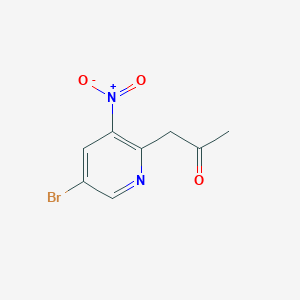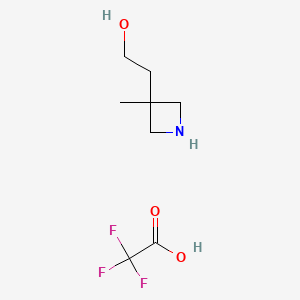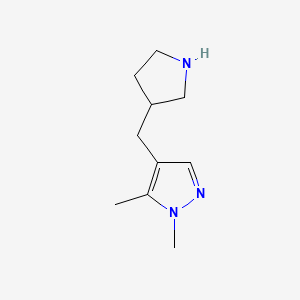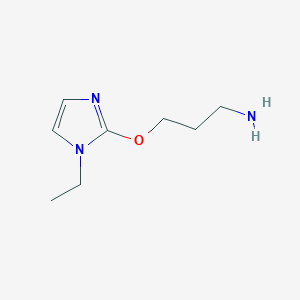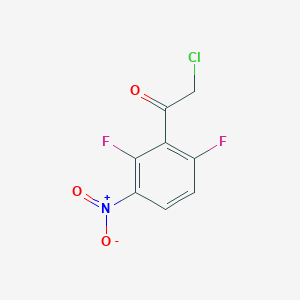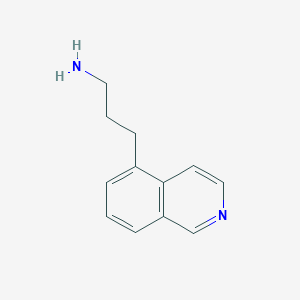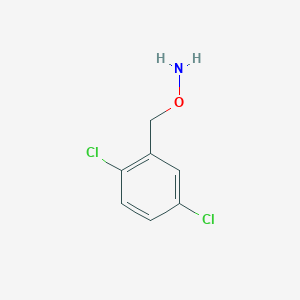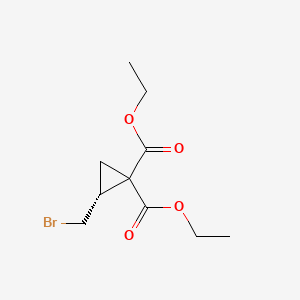
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C11H17BrO4, and it is characterized by the presence of a bromomethyl group attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, where the cyclopropane ring is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the cyclopropane ring with ethyl alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and alcohols.
Scientific Research Applications
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-diethyl cyclopropane-1,1-dicarboxylate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1,1-dimethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of both the bromomethyl group and the diethyl ester groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications.
Properties
Molecular Formula |
C10H15BrO4 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
HSBWSMSYVIEDQU-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C1(C[C@H]1CBr)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CC1CBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
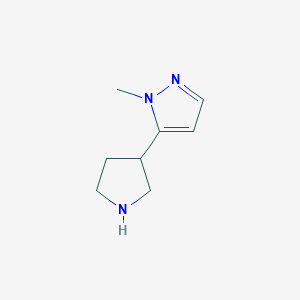
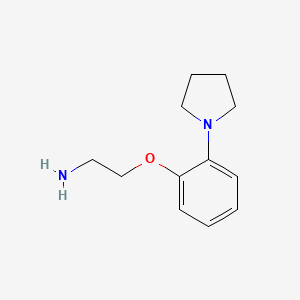
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
